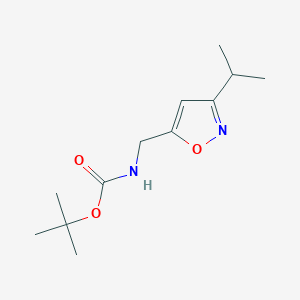
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide (N-FDPAA) is an organic compound that has been of great interest in the scientific community due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. N-FDPAA was first synthesized in the early 2000s and has since been studied for its various properties and potential uses.
Aplicaciones Científicas De Investigación
Potential Pesticide Applications
Research into derivatives of phenoxyacetamide compounds has identified several as potential pesticides. For example, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized by X-ray powder diffraction, underscoring their potential as organic pesticides (Olszewska, Tarasiuk, & Pikus, 2011). Another study has synthesized novel derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Potential Antipsychotic Applications
Certain N-derivatives have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a promising attribute for novel antipsychotic agents. The synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been described, with potential implications for antipsychotic drug development (Wise et al., 1987).
Potential Anticonvulsant Applications
A group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs have been synthesized and investigated for anticonvulsant activity. One such compound demonstrated effectiveness in mice and rats, pointing towards potential applications in the treatment of seizures (Pękala et al., 2011).
Potential Antiplasmodial Applications
A series of novel N-derivatives has been prepared and evaluated for potential in vitro antiplasmodial properties against the Plasmodium falciparum parasite. Preliminary results indicate that certain combinations of substituents are required for biological activity, contributing to the development of new antimalarial drugs (Mphahlele, Mmonwa, & Choong, 2017).
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-4-3-5-11(2)16(10)21-9-15(20)19-14-8-12(18)6-7-13(14)17/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFKNPONXPSJDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














